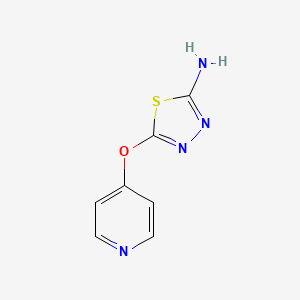

5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C7H6N4OS . It has a molecular weight of 194.21 . This compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for “5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine” is 1S/C7H6N4OS/c8-6-10-11-7(13-6)12-5-1-3-9-4-2-5/h1-4H,(H2,8,10) .Chemical Reactions Analysis

There is a study that describes “5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine” derivatives as potent inhibitors of Bloom helicase . Bloom helicase plays an important function in DNA repair by unwinding complementary strands of duplex DNA as well as atypical DNA structures such as Holliday junctions .Physical And Chemical Properties Analysis

“5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine” is a solid compound . It has a molecular weight of 194.22 . The compound should be stored at room temperature .科学的研究の応用

Synthesis of Metal-Organic Frameworks

The compound can be used in the synthesis of metal-organic frameworks (MOFs). For instance, a Co metal–organic framework assembled from 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin; TPhPyP) “Co-MTPhPyP” has been reported . The TPhPyP ligand was synthesized via aldehyde condensation in 28% yield .

Removal of Heavy Metal Ions

The synthesized Co-MTPhPyP has been applied to the removal of heavy metal ions. The sorption properties of the Co-MTPhPyP for the effective removal of Pb (II) and Cu (II) were evaluated in an aqueous medium . The results showed uptake capacities of 383.4 and 168 mg of the metal g −1 after 2 h, respectively .

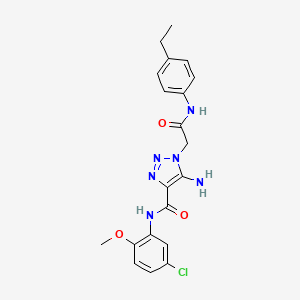

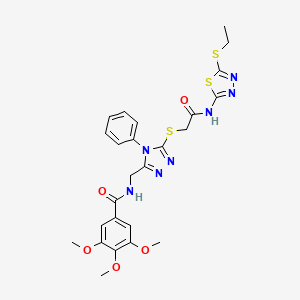

Synthesis of Antibacterial Agents

Derivatives of the compound have been synthesized and evaluated for their antibacterial activities . A series of (5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)2-((4-oxo-2-phenylthiazolidin-3-yl)amino)ethanethioate(VIIa-j) were synthesized and evaluated for their antibacterial activities against for microorganism Stephylococous aureus (Gram positive), Basillus subtilis (Gram positive), Psuedomonas aeruginosa (Gram negative), and Escherichia Coli (Gram negative) .

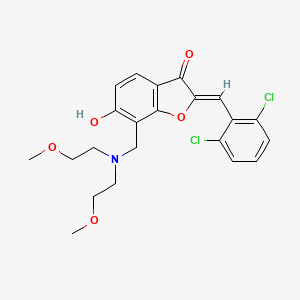

Inhibitors of Angiogenesis

3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones have been designed as inhibitors of angiogenesis targeting VEGFR2 . In docking study, all the molecules showed similar way of binding with VEGFR2 as that of the cocrystallised ligand .

特性

IUPAC Name |

5-pyridin-4-yloxy-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c8-6-10-11-7(13-6)12-5-1-3-9-4-2-5/h1-4H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPKWUWFOVTCGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-4-yloxy)-1,3,4-thiadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate](/img/structure/B2643475.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2643476.png)

![3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2643479.png)

![N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2643482.png)

![Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2643484.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)

![2,4-dimethyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2643491.png)

![(E)-N-[(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2643496.png)